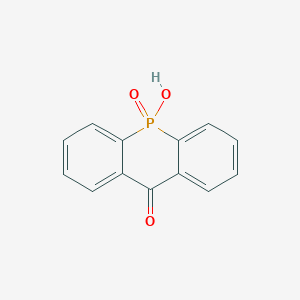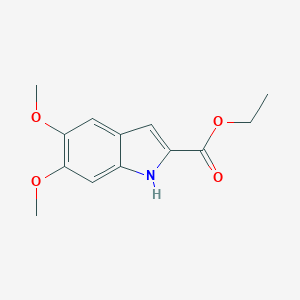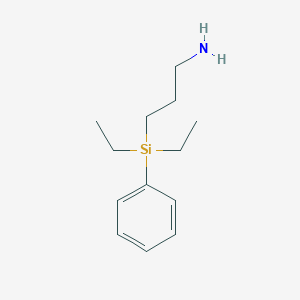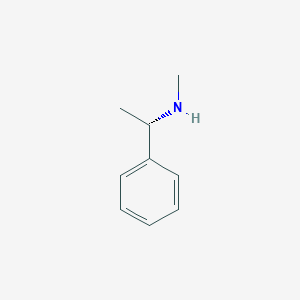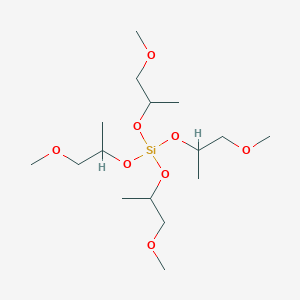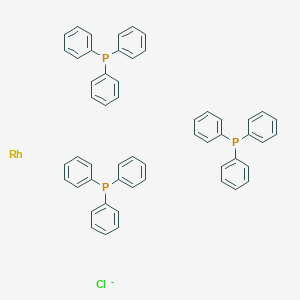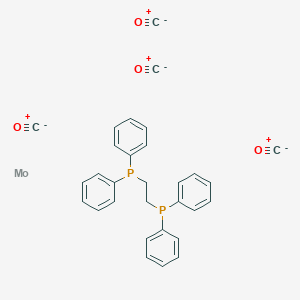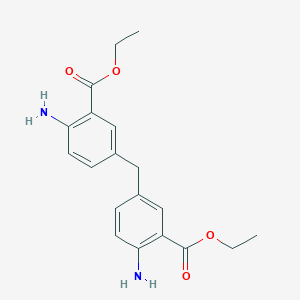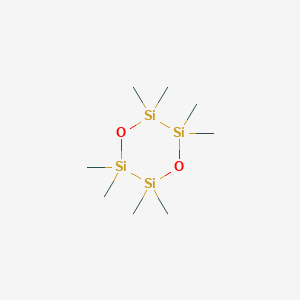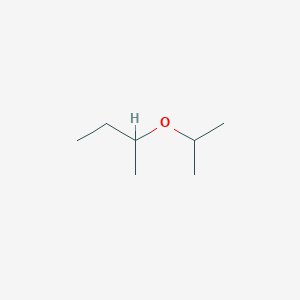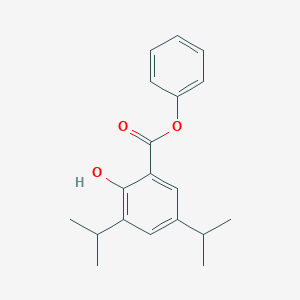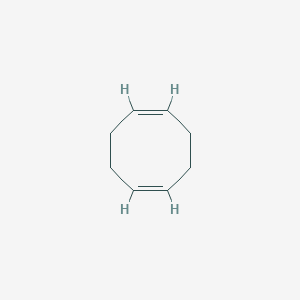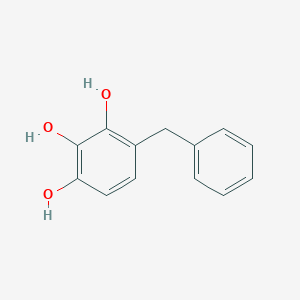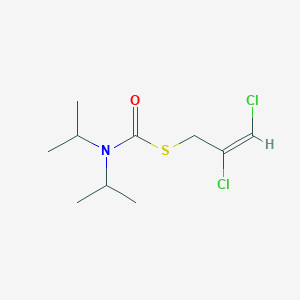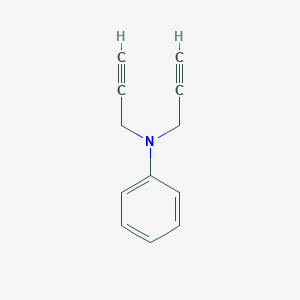
N,N-Dipropargylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dipropargylaniline is an organic compound with the molecular formula C11H11N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two propynyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropargylaniline typically involves the alkylation of aniline with propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of aniline attacks the carbon atom of propargyl bromide, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated aniline derivatives.
科学的研究の応用
N,N-Dipropargylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: this compound is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of N,N-Dipropargylaniline involves its interaction with various molecular targets, including enzymes and receptors. The propynyl groups enhance its ability to form stable complexes with these targets, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its overall biological effects.
類似化合物との比較
Aniline: The parent compound, which lacks the propynyl groups.
N-Methyl Aniline: Aniline with a methyl group instead of propynyl groups.
N,N-Diethyl Aniline: Aniline with two ethyl groups instead of propynyl groups.
Comparison: N,N-Dipropargylaniline is unique due to the presence of the propynyl groups, which impart distinct chemical and biological properties. Compared to Aniline, it has enhanced reactivity and the ability to form more stable complexes with molecular targets. Compared to N-Methyl Aniline and N,N-Diethyl Aniline, the propynyl groups provide additional sites for chemical modification and interaction with biological molecules, making it a versatile compound in various applications.
特性
CAS番号 |
18158-68-4 |
|---|---|
分子式 |
C12H11N |
分子量 |
169.22 g/mol |
IUPAC名 |
N,N-bis(prop-2-ynyl)aniline |
InChI |
InChI=1S/C12H11N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h1-2,5-9H,10-11H2 |
InChIキー |
ONOQPVMGQVXXQD-UHFFFAOYSA-N |
SMILES |
C#CCN(CC#C)C1=CC=CC=C1 |
正規SMILES |
C#CCN(CC#C)C1=CC=CC=C1 |
Key on ui other cas no. |
18158-68-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


